N-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
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Overview
Description
N-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide typically involves the reaction of 3-fluoroaniline with 2-fluorobenzoyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine.
Scientific Research Applications
N-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
- N-(3-bromophenyl)-2-[4-(2-bromophenyl)piperazin-1-yl]acetamide
- N-(3-methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
Uniqueness
N-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C18H19F2N3O |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C18H19F2N3O/c19-14-4-3-5-15(12-14)21-18(24)13-22-8-10-23(11-9-22)17-7-2-1-6-16(17)20/h1-7,12H,8-11,13H2,(H,21,24) |
InChI Key |
ZIDQBSOXRCGTOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC=C2)F)C3=CC=CC=C3F |
Origin of Product |
United States |
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